molecular formula C16H15FO B8490423 3-Fluoro-4'-propylbiphenyl-4-carbaldehyde

3-Fluoro-4'-propylbiphenyl-4-carbaldehyde

Cat. No. B8490423
M. Wt: 242.29 g/mol
InChI Key: WSFOBHPKFHJZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4'-propylbiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4'-propylbiphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4'-propylbiphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4'-propylbiphenyl-4-carbaldehyde

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

2-fluoro-4-(4-propylphenyl)benzaldehyde

InChI

InChI=1S/C16H15FO/c1-2-3-12-4-6-13(7-5-12)14-8-9-15(11-18)16(17)10-14/h4-11H,2-3H2,1H3

InChI Key

WSFOBHPKFHJZMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel under a nitrogen atmosphere, 27.0 g of 3-fluoro-4′-propylbiphenyl (T-1) and 270 ml of THF were put, and cooled to −74° C. Thereto, 141 ml of cyclohexane and n-hexane solution of 1.07 M sec-butyllithium was added dropwise in a temperature range of −74° C. to −65° C., and stirred for another 120 minutes. Subsequently, 19.5 ml of N,N-dimethylformamide (DMF) was added dropwise in a temperature range of −74° C. to −67° C., and stirred for another 60 minutes. The reaction mixture obtained was returned to 25° C., and then poured into 300 ml of 0.1 N hydrochloric acid solution and mixed. Then 300 ml of toluene was added, and allowed to be separated into an organic layer and an aqueous layer, and extraction was carried out. Then the organic layer obtained was washed successively with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate. The solution obtained was concentrated under reduced pressure, and the residue was purified by column chromatography (silica gel; heptane/toluene (=1/1 by volume)) to obtain 29.6 g of 3-fluoro-4′-propylbiphenyl-4-carbaldehyde (T-2). The yield based on compound (T-1) was 97%.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
19.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
141 mL
Type
solvent
Reaction Step Five

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